Home > Products > Screening Compounds P7316 > Deuterium-substituted L-DOPA
Deuterium-substituted L-DOPA -

Deuterium-substituted L-DOPA

Catalog Number: EVT-10902739
CAS Number:
Molecular Formula: C9H11NO4
Molecular Weight: 200.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of deuterium-substituted L-DOPA typically involves selective deuteration methods that incorporate deuterium into specific positions of the L-DOPA molecule. A notable approach includes the use of deuterated triflic acid and triethylsilane under optimized reaction conditions to achieve high yields of selectively deuterated amines .

For instance, starting from dichlorinated ynamide as a substrate allows for the efficient conversion into D3-L-DOPA through a series of reactions that ensure minimal side reactions and high functional group tolerance. The synthesis process emphasizes the need for precise control over reaction conditions such as temperature and stoichiometry to maximize yield and selectivity .

Molecular Structure Analysis

Deuterium-substituted L-DOPA has a molecular formula of C9H10D3N1O4C_9H_{10}D_3N_1O_4, reflecting the incorporation of three deuterium atoms into the structure. The IUPAC name for this compound is (2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl)propanoic acid.

The molecular structure features a phenolic hydroxyl group and an amino group attached to a propanoic acid backbone, characteristic of L-DOPA. The presence of deuterium alters the vibrational properties of the molecule, leading to differences in bond lengths and energies compared to its hydrogenated counterpart .

Chemical Reactions Analysis

Deuterium-substituted L-DOPA undergoes various chemical reactions that are influenced by the presence of deuterium. The kinetic isotope effect plays a significant role in these reactions; C–D bonds are generally more stable than C–H bonds, resulting in slower cleavage rates for C–D compared to C–H .

This property can be exploited in metabolic pathways where the slower breakdown of D3-L-DOPA can lead to sustained levels of dopamine in the system. Studies have shown that D3-L-DOPA exhibits improved pharmacokinetic profiles due to reduced enzymatic degradation compared to traditional L-DOPA .

Mechanism of Action

The mechanism by which deuterium-substituted L-DOPA exerts its effects involves its conversion into dopamine following administration. Once in the body, D3-L-DOPA is metabolized similarly to L-DOPA but at a slower rate due to the enhanced stability of C–D bonds. This results in prolonged dopaminergic stimulation with potentially fewer side effects related to fluctuating dopamine levels .

Research indicates that D3-L-DOPA can provide comparable or superior anti-akinetic effects in rodent models while requiring lower doses than traditional L-DOPA, thereby mitigating risks associated with high-dose therapy . This mechanism underscores the therapeutic potential of deuterated compounds in treating neurodegenerative diseases.

Physical and Chemical Properties Analysis

Deuterium-substituted L-DOPA exhibits distinct physical and chemical properties compared to its hydrogenated form. Notably:

  • Molecular Weight: The substitution with deuterium increases molecular weight slightly due to the additional neutron.
  • Stability: C–D bonds are more stable than C–H bonds, leading to reduced reactivity and slower metabolic degradation.
  • Vibrational Properties: Deuterated compounds exhibit altered vibrational frequencies which can affect their interaction with biological systems .

These properties contribute to its enhanced pharmacological profile, making it an attractive candidate for further development in medicinal chemistry.

Applications

Deuterium-substituted L-DOPA is primarily investigated for its applications in treating Parkinson's disease. Its ability to provide effective dopaminergic stimulation while minimizing side effects such as dyskinesias makes it a promising alternative to conventional therapies .

Additionally, ongoing research explores its potential use in imaging techniques that differentiate between endogenous and exogenous forms of L-DOPA in brain studies, which could enhance our understanding of catecholamine metabolism and related disorders . The strategic incorporation of deuterium into drug design represents a growing field within medicinal chemistry aimed at improving drug efficacy and safety profiles.

Introduction to Parkinson’s Disease and L-DOPA Therapy

Neurochemical Basis of Parkinson’s Disease: Dopaminergic Degradation and Striatal Dopamine Depletion

Parkinson’s disease is characterized by progressive degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to severe depletion of striatal dopamine. This neurotransmitter deficiency underlies core motor symptoms including bradykinesia, rigidity, and resting tremor. The nigrostriatal pathway, essential for motor coordination, becomes functionally impaired as dopamine levels drop below 20–30% of normal values. This neurochemical deficit disrupts basal ganglia circuitry, resulting in excessive inhibitory output to thalamocortical pathways and the characteristic motor deficits of Parkinson’s disease. The precise etiology remains incompletely understood but involves mitochondrial dysfunction, oxidative stress, and protein misfolding contributing to neuronal loss [1] [3].

Limitations of Conventional L-DOPA Therapy: Pulsatile Stimulation and Motor Complications

Levodopa (L-3,4-dihydroxyphenylalanine) remains the most effective symptomatic treatment for Parkinson’s disease due to its conversion to dopamine in the brain. However, chronic therapy leads to debilitating motor complications in approximately 50% of patients within 5 years. These complications include:

  • Wearing-off phenomena: Shortened duration of therapeutic benefit
  • Dyskinesias: Involuntary choreiform or dystonic movements
  • ON-OFF fluctuations: Unpredictable switching between mobility and immobility

These issues stem from pulsatile dopaminergic stimulation caused by the short plasma half-life (60–90 minutes) of conventional L-DOPA and the progressive loss of dopamine terminals that normally buffer neurotransmitter release. The resulting non-physiological dopamine fluctuations promote maladaptive plasticity in striatal neurons, altering glutamate receptor sensitivity and gene expression patterns that ultimately drive dyskinesia pathogenesis [1] [3].

Rationale for Isotopic Modification: Deuteration as a Metabolic Engineering Strategy

Deuterium (²H), a stable, non-radioactive hydrogen isotope, forms stronger carbon-deuterium (C-²H) bonds compared to carbon-hydrogen (C-H) bonds due to its lower zero-point vibrational energy. This property underlies the kinetic isotope effect, where deuterium substitution at metabolic vulnerability sites can retard enzymatic reaction rates by 3–10 times without altering receptor binding or substrate specificity. Strategic deuteration of L-DOPA aims to:

  • Protect dopamine from enzymatic degradation after decarboxylation
  • Prolong dopamine’s half-life in the synaptic cleft
  • Promote more continuous dopaminergic stimulation
  • Reduce total L-DOPA exposure while maintaining efficacy [2] [3].

Properties

Product Name

Deuterium-substituted L-DOPA

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-(3,4-dihydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO4

Molecular Weight

200.21 g/mol

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i3D2,6D

InChI Key

WTDRDQBEARUVNC-QZRTVAIESA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.